molecular formula C8H5FN2O B1417613 5-Fluoro-4-hydroxyquinazoline CAS No. 436-72-6

5-Fluoro-4-hydroxyquinazoline

Cat. No.: B1417613
CAS No.: 436-72-6
M. Wt: 164.14 g/mol
InChI Key: UXEZULVIMJVIFB-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxyquinazoline is an organic compound with the molecular formula C8H5FN2O. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 5-position and a hydroxyl group at the 4-position of the quinazoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-fluoroanthranilic acid.

    Cyclization: The 5-fluoroanthranilic acid undergoes cyclization with formamide under acidic conditions to form this compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors for the cyclization process to handle bulk quantities of starting materials.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automation: Employing automated systems for continuous production and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxyquinazoline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative.

    Reduction: The compound can be reduced to form 5-fluoro-4-aminoquinazoline.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: 5-Fluoro-4-quinazolinone.

    Reduction: 5-Fluoro-4-aminoquinazoline.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-hydroxyquinazoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxyquinazoline involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways: It may interfere with cellular pathways involved in DNA replication and repair, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazoline: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

    5-Fluoroquinazoline: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.

    4-Aminoquinazoline: Contains an amino group instead of a hydroxyl group, leading to different pharmacological properties.

Uniqueness

5-Fluoro-4-hydroxyquinazoline is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

5-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEZULVIMJVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371996
Record name 5-Fluoro-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-72-6
Record name 5-Fluoro-4-hydroxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoroquinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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